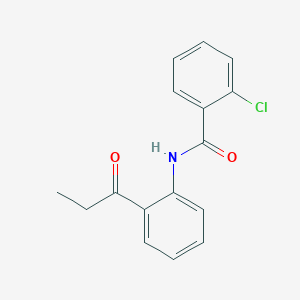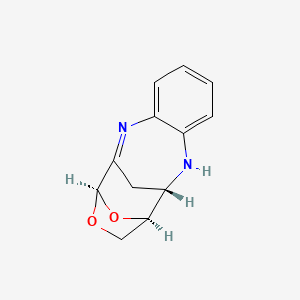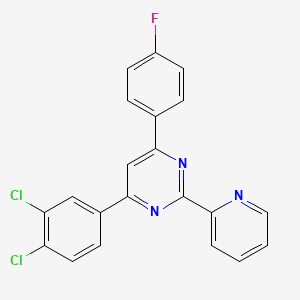![molecular formula C20H13Br2ClN2O2 B11068362 7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068362.png)
7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and furan groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to bromination, chlorination, and cyclization reactions under controlled conditions. Common reagents used in these reactions include bromine, chlorine, and furan derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-7H-furo(3,2-g)chromen-7-one
- 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3-benzoxazine
Uniqueness
7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both bromine and chlorine atoms, as well as the furan ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H13Br2ClN2O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
7,9-dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H13Br2ClN2O2/c21-12-8-14-17-10-16(11-3-5-13(23)6-4-11)24-25(17)20(18-2-1-7-26-18)27-19(14)15(22)9-12/h1-9,17,20H,10H2 |
InChI Key |
GRSXSMYAEDVKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11068307.png)
![3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11068315.png)
![1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester](/img/structure/B11068318.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide](/img/structure/B11068344.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11068346.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068349.png)
![N-[5,6-di(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B11068352.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11068359.png)

![2'-amino-5-fluoro-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11068376.png)
![4-Amino-5-[(3,4-dimethoxyphenyl)carbonyl]-2-(phenylamino)thiophene-3-carbonitrile](/img/structure/B11068380.png)
